3-Aminopropyl piperidine-2-carboxylate
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Overview
Description
3-Aminopropyl piperidine-2-carboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminopropyl piperidine-2-carboxylate typically involves the reaction of piperidine with appropriate reagents to introduce the aminopropyl and carboxylate groups.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, solvent extraction, and recrystallization to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
3-Aminopropyl piperidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Aminopropyl piperidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Aminopropyl piperidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
Piperidine-3-carboxylic acid: Similar in structure but lacks the aminopropyl group.
N-Acetylpiperidine: Contains an acetyl group instead of the carboxylate group.
Piperidine-4-carboxylic acid: Similar but with the carboxylate group at a different position on the piperidine ring.
Uniqueness
3-Aminopropyl piperidine-2-carboxylate is unique due to the presence of both the aminopropyl and carboxylate groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
651330-77-7 |
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Molecular Formula |
C9H18N2O2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
3-aminopropyl piperidine-2-carboxylate |
InChI |
InChI=1S/C9H18N2O2/c10-5-3-7-13-9(12)8-4-1-2-6-11-8/h8,11H,1-7,10H2 |
InChI Key |
MJLAGDLPZDYUPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C(=O)OCCCN |
Origin of Product |
United States |
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